Fenoldopam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Hypertension Treatment

Field: Medical Science, specifically Cardiology.

Application: Fenoldopam is used in the acute treatment of hypertension

Improvement of Renal Blood Flow

Field: Nephrology.

Application: Fenoldopam is used to improve renal blood flow .

Method: It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to increased renal blood flow .

Prevention of Acute Kidney Injury

Postoperative Hypertension Management

Field: Anesthesiology.

Application: Fenoldopam is used as an antihypertensive agent postoperatively.

Method: It’s administered intravenously (IV) to treat a hypertensive crisis.

Results: It has been found effective in managing blood pressure postoperatively.

Hypertensive Crisis Management

Field: Emergency Medicine.

Application: Fenoldopam is used intravenously (IV) to treat a hypertensive crisis.

Results: It has been found effective in rapidly reducing blood pressure in hypertensive crisis situations.

Chronic Kidney Disease Management

Management of Malignant Hypertension

Results: It has been found effective in rapidly reducing blood pressure in malignant hypertension situations.

Severe Hypertension Management

Field: Cardiology.

Application: Fenoldopam is used for the management of severe hypertension.

Results: It has been found effective in rapidly reducing blood pressure in severe hypertension situations.

Emergency Hypertension Management

Application: Fenoldopam is used to quickly lower blood pressure for a short period of time.

Results: It has been found effective in rapidly reducing blood pressure in emergency hypertension situations.

Fenoldopam mesylate, marketed under the trade name Corlopam, is a synthetic benzazepine derivative primarily used as an antihypertensive agent. It acts as a selective partial agonist of the dopamine D1 receptor, leading to vasodilation and a decrease in blood pressure. The compound has a molecular formula of and a molar mass of approximately 305.76 g/mol. Approved by the Food and Drug Administration in September 1997, fenoldopam is administered intravenously for rapid action, particularly in hypertensive crises and postoperative hypertension .

Fenoldopam's mechanism of action revolves around its interaction with D1 dopamine receptors:

- Binding: Fenoldopam binds selectively to D1 dopamine receptors, particularly in the renal vasculature [].

- Vasodilation: D1 receptor activation leads to relaxation of smooth muscle cells in blood vessels, causing vasodilation and lowering blood pressure [].

- Diuresis: Fenoldopam also stimulates sodium excretion in the kidneys, promoting urine output (diuresis) and further reducing blood pressure [].

This unique mechanism offers several advantages:

Fenoldopam is generally well-tolerated, but some potential safety concerns exist:

- Hypotension: Excessive blood pressure reduction can occur, requiring careful monitoring during administration [].

- Headache: Headaches are a common side effect [].

- Nausea and vomiting: These may occur with high doses [].

- Tachycardia: Reflex increase in heart rate can happen due to vasodilation [].

Fenoldopam should be used with caution in specific patient populations and under close medical supervision [].

Data on toxicity is limited, and most safety information comes from clinical trials used for drug approval [].

Fenoldopam exerts its pharmacological effects through specific interactions with dopamine D1 receptors located in vascular smooth muscle. Upon binding to these receptors, fenoldopam activates adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade leads to the relaxation of smooth muscle and subsequent vasodilation in various vascular beds, particularly renal and mesenteric arteries . The compound does not significantly interact with other adrenergic receptors or angiotensin-converting enzyme activity, making its mechanism distinct from traditional antihypertensives .

Fenoldopam demonstrates unique biological activity as a selective dopamine D1 receptor agonist. Its activation leads to:

- Vasodilation: Primarily affects renal and systemic vascular beds.

- Increased renal blood flow: Enhances perfusion without compromising renal function.

- Natriuresis and diuresis: Promotes sodium excretion and urine production through effects on renal tubular cells .

The drug's rapid onset (approximately 5 minutes) and short duration of action (5 to 10 minutes) make it suitable for acute management of severe hypertension .

The synthesis of fenoldopam involves multi-step organic reactions starting from simple aromatic compounds. While specific proprietary methods may not be publicly disclosed, typical synthetic pathways include:

- Formation of the benzazepine core: Utilizing coupling reactions between substituted aromatic compounds.

- Chlorination: Introducing chlorine into the structure to enhance receptor binding affinity.

- Mesylation: Converting the hydroxyl group to a mesylate to improve solubility and stability for intravenous administration .

Fenoldopam is primarily used in clinical settings for:

- Management of severe hypertension: Particularly during postoperative periods or hypertensive crises.

- Renal protection: It has shown potential benefits in patients with chronic kidney disease by improving renal perfusion during hypertensive episodes .

- Research applications: Investigated for its effects on renal function in various pathological states, including heart failure and acute kidney injury .

Several compounds exhibit similar pharmacological properties to fenoldopam, particularly those that act on dopamine receptors or have vasodilatory effects. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Dopamine | Non-selective agonist for dopamine receptors | Affects both D1 and D2 receptors; broader action |

| Sodium Nitroprusside | Direct vasodilator via nitric oxide release | Rapid onset but requires careful monitoring |

| Nitroglycerin | Releases nitric oxide leading to vasodilation | Primarily used for angina; tolerance develops |

| Isoproterenol | Non-selective beta-adrenergic agonist | Increases heart rate; less renal specificity |

Fenoldopam is unique due to its selective action on D1 receptors without significant adrenergic effects, making it particularly effective for renal protection while managing hypertension .

Fenoldopam, initially designated as SK&F 82526, was synthesized in 1980 by chemist Joseph Weinstock and his team at Smith Kline & French Laboratories in Philadelphia. This discovery emerged from efforts to develop selective dopamine receptor agonists with peripheral vasodilatory effects. The compound’s unique benzazepine backbone and hydroxyl substitutions distinguished it from earlier dopamine mimetics, which often lacked receptor specificity.

The U.S. Food and Drug Administration (FDA) approved fenoldopam mesylate (Corlopam) in September 1997 for short-term management of severe hypertension, marking it as one of the first dopamine D1-like receptor agonists with clinical utility. Its development bridged gaps in understanding renal hemodynamics and receptor-specific vasodilation, positioning it as both a therapeutic agent and a research tool for studying dopaminergic pathways.

Chemical Classification as a Benzazepine Derivative

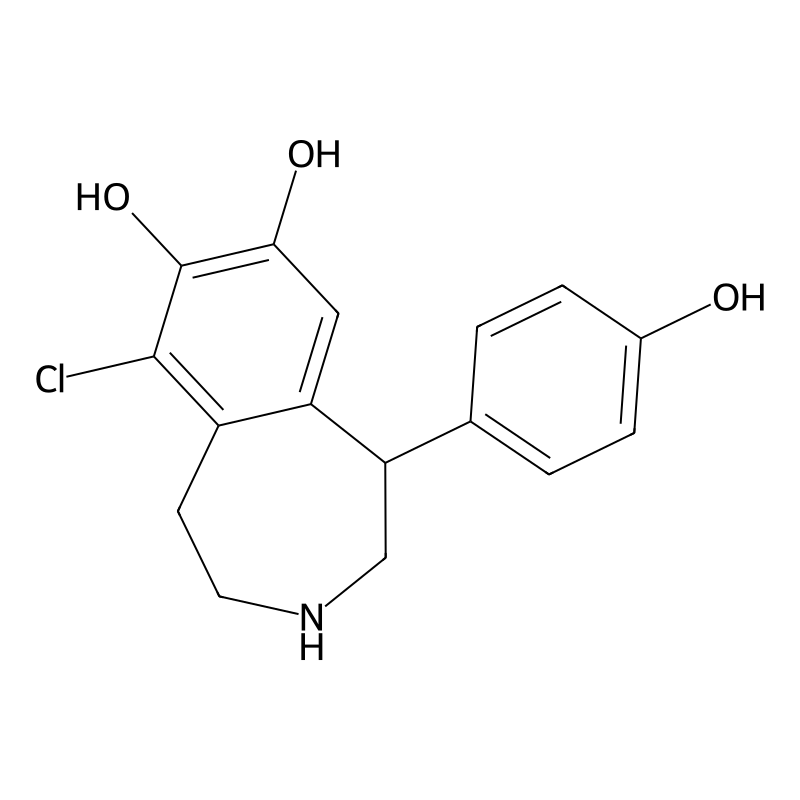

Fenoldopam belongs to the benzazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene ring. Its systematic name is 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-[1H]-3-benzazepine-7,8-diol, with a methanesulfonate salt (mesylate) enhancing solubility for intravenous administration. Key structural features include:

- Chloro substitution at position 6, contributing to receptor affinity.

- Dihydroxy groups at positions 7 and 8, critical for dopamine receptor interaction.

- 4-Hydroxyphenyl group at position 1, modulating pharmacokinetic properties.

The R-isomer of fenoldopam exhibits 250-fold greater affinity for D1-like receptors compared to the S-isomer, underscoring the importance of stereochemistry in its pharmacological activity.

Physicochemical Properties and Structural Characteristics

Fenoldopam’s molecular formula is C₁₆H₁₆ClNO₃, with a molecular weight of 305.76 g/mol for the free base and 401.87 g/mol for the mesylate salt. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Solubility in water | Sparingly soluble (0.5 mg/mL) | |

| Solubility in DMSO | 1 mg/mL | |

| pKa | 7.1 (phenolic hydroxyl) | |

| LogP (octanol/water) | 1.8 |

The mesylate salt’s crystalline form (Form II) has been optimized for stability, with distinct X-ray diffraction patterns confirming its polymorphic identity. Fenoldopam’s instability in aqueous solutions necessitates storage in organic solvents such as ethanol or propylene glycol, with reconstitution protocols requiring buffering agents to maintain pH stability.

Significance in Receptor Pharmacology Research

Fenoldopam’s selective agonism at D1-like receptors (D1R and D5R subtypes) has made it a cornerstone in studying dopaminergic signaling. Cryo-electron microscopy (cryo-EM) studies reveal that fenoldopam stabilizes D1R in a broad conformational state, enabling simultaneous binding to orthosteric and extended pockets (EBP). This dual-binding mechanism enhances G protein coupling efficiency while modulating β-arrestin recruitment, providing insights into biased agonism.

In renal vasculature, fenoldopam activates D1 receptors on smooth muscle cells, inducing vasodilation through adenylyl cyclase activation and cyclic AMP accumulation. Unlike non-selective dopamine agonists, fenoldopam lacks activity at α₁-adrenoceptors, minimizing off-target effects such as tachycardia or vasoconstriction.

Recent studies highlight its role in elucidating allosteric modulation. Co-crystallization with LY3154207, a positive allosteric modulator, demonstrates stabilization of the D1R intracellular loop 2 (ICL2), enhancing agonist binding affinity. These findings have implications for designing next-generation antihypertensives with improved receptor specificity.

Structural and Functional Correlates of Fenoldopam’s Activity

Molecular Interactions with Dopamine Receptors

Fenoldopam’s binding to D1R involves:

- Hydrogen bonding between hydroxyl groups (positions 7 and 8) and Ser198³.⁴⁹, Asn292⁶.⁵⁵.

- Hydrophobic interactions with Phe288⁶.⁵¹ and Trp321⁷.⁴³ in the orthosteric pocket.

- Electrostatic stabilization via Lys81².⁶¹ in the EBP, a site unique to fenoldopam among D1R agonists.

This dual-site engagement explains its prolonged receptor activation compared to endogenous dopamine, which binds only the orthosteric site.

Comparative Analysis with Other Benzazepines

Fenoldopam’s structure-activity relationships (SAR) differ markedly from related benzazepines:

| Compound | Key Modifications | Receptor Selectivity |

|---|---|---|

| Fenoldopam | 6-Cl, 7,8-diOH, 4-OH-Ph | D1-like ≫ α₂-adrenoceptors |

| SCH-23390 | 7-CH₃, 8-Cl | D1-like antagonist |

| SKF-83959 | 6-Br, 3-CH₂CH₃ | D1-like/PLC-coupled |

The 7,8-dihydroxy configuration in fenoldopam is critical for D1R agonism, while chloro substitution at position 6 enhances metabolic stability.

Innovations in Fenoldopam Synthesis and Formulation

Synthetic Pathways and Intermediate Optimization

Early synthesis routes involved:

- Alkylation of 2-chlorohomoveratrylamine with 2-halo-4'-methoxyacetophenone.

- Reductive amination using sodium cyanoborohydride to yield the benzazepine core.

- Sulfonation with methanesulfonic acid to produce the mesylate salt.

Modern protocols emphasize chiral resolution to isolate the active R-isomer, achieving enantiomeric excess >99% via crystallization with L-tartaric acid.

Stabilization Strategies for Clinical Use

To address fenoldopam’s photodegradation and oxidation risks, formulations incorporate:

- Propylene glycol (51.8% w/v) as a co-solvent.

- Sodium metabisulfite (1 mg/mL) as an antioxidant.

- Citrate buffer (pH 3.5–4.5) to prevent hydrolysis.

These innovations extend shelf-life to 24 months under refrigerated conditions.

Molecular Structure and Stereochemistry

Fenoldopam possesses the molecular formula C₁₆H₁₆ClNO₃ with a molecular weight of 305.756 grams per mole [2] [3]. The compound is systematically named as 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol according to International Union of Pure and Applied Chemistry nomenclature [3]. This synthetic benzazepine derivative is characterized by a fused seven-membered azepine ring system attached to a benzene ring, forming the characteristic 1H-3-benzazepine core structure [1] [2].

The molecular architecture of fenoldopam features several critical structural elements that define its chemical identity [2] [3]. The benzazepine ring system serves as the fundamental scaffold, with a tetrahydro configuration that provides conformational flexibility essential for biological activity [8] [24]. A chlorine atom is positioned at the 6-position of the benzazepine ring, while hydroxyl groups are located at positions 7 and 8, forming a catechol moiety that is characteristic of dopaminergic compounds [2] [3].

| Property | Value | Reference Citation |

|---|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₃ | [2] [3] |

| Molecular Weight (g/mol) | 305.756 | [2] [3] |

| IUPAC Name | 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | [3] |

| CAS Registry Number | 67227-56-9 | [2] [3] |

| Chemical Class | Benzazepine derivative | [1] [2] |

| Stereochemistry | Racemic mixture (R- and S-enantiomers) | [10] [12] |

Fenoldopam exists as a racemic mixture containing equal proportions of two enantiomeric forms, designated as the R-enantiomer and S-enantiomer [10] [12]. The stereochemistry of fenoldopam is defined by a single chiral center located at position 1 of the benzazepine ring, where the 4-hydroxyphenyl substituent is attached [4] [5]. This stereochemical configuration profoundly influences the biological activity of the compound, with the R-enantiomer demonstrating approximately 250-fold higher affinity for dopamine D₁-like receptors compared to the S-enantiomer [10] [12] [37].

The three-dimensional molecular structure reveals that the R-enantiomer is responsible for the pharmacological effects observed with racemic fenoldopam [34] [35]. Research investigations have demonstrated that the renal and systemic vasodilator activities of fenoldopam are predominantly attributed to the R-enantiomer, while the S-enantiomer exhibits essentially negligible biological activity [35]. This dramatic difference in biological potency between enantiomers highlights the critical importance of stereochemical considerations in the structure-activity relationship of fenoldopam [34] [35].

Structure-Activity Relationship (SAR)

The structure-activity relationship of fenoldopam demonstrates the critical importance of specific molecular features for dopamine receptor binding and biological activity [8] [24]. The benzazepine ring system constitutes the essential core scaffold required for dopamine D₁ receptor interaction, with modifications to this fundamental structure typically resulting in complete loss of activity [8] [24]. Extensive structure-activity relationship studies have established that the catechol group, formed by the 7,8-dihydroxy substitution pattern, is absolutely critical for dopamine receptor agonist activity [8] [24].

| Structural Feature | SAR Contribution | Activity Impact | Reference Citation |

|---|---|---|---|

| Benzazepine Ring System | Essential for D₁ receptor binding | Core scaffold for activity | [8] [24] |

| Catechol Group (7,8-dihydroxy) | Critical for dopamine receptor agonist activity | Loss significantly reduces activity | [8] [24] |

| 6-Chloro Substitution | Enhances selectivity and potency | Improves D₁ selectivity | [8] [24] |

| 4-Hydroxyphenyl Group at Position 1 | Required for receptor interaction | Essential for binding | [8] [24] |

| R-Stereoisomer Configuration | Responsible for biological activity | Full agonist activity | [10] [12] [34] [35] |

| S-Stereoisomer Configuration | Essentially inactive (~250-fold lower affinity) | Minimal activity | [10] [12] [34] [35] |

| Tetrahydro Ring System | Provides conformational flexibility | Optimizes receptor fit | [8] [24] |

| N-Alkyl Substitution Effects | N-methyl derivatives show altered selectivity | Modulates D₁/D₅ selectivity | [21] [27] |

The 6-chloro substitution represents a significant structural modification that enhances both selectivity and potency for dopamine D₁ receptors [8] [24]. This halogen substitution contributes to improved receptor selectivity by creating favorable interactions within the dopamine receptor binding site while simultaneously reducing affinity for other receptor types [8] [24]. Molecular electrostatic potential calculations have revealed that the chlorine atom at position 6 plays a crucial role in optimizing the electronic properties of the molecule for specific receptor recognition [23].

The 4-hydroxyphenyl group attached at position 1 of the benzazepine ring is absolutely required for receptor interaction and biological activity [8] [24]. Structure-activity relationship studies have demonstrated that removal or modification of this phenolic moiety results in complete loss of dopamine receptor affinity [24]. The phenyl ring interacts with specific amino acid residues within the dopamine receptor binding site through both hydrophobic and electrostatic interactions, as confirmed by molecular modeling studies [23] [24].

Research investigations have established that nitrogen alkylation significantly modulates the structure-activity relationship profile of benzazepine derivatives [21] [27]. N-methyl substituted analogs of fenoldopam demonstrate altered selectivity patterns between dopamine D₁ and D₅ receptor subtypes, indicating that the nitrogen substituent plays a critical role in fine-tuning receptor selectivity [27]. These findings suggest that the secondary amine configuration in fenoldopam is optimal for achieving the desired pharmacological profile [21] [27].

Physiochemical Characteristics

Fenoldopam exhibits distinctive physiochemical properties that influence its biological behavior and pharmaceutical applications [7] [14]. The compound demonstrates a basic character with a pKa value of 8.12, indicating that it exists predominantly in ionized form under physiological pH conditions [17]. This ionization state significantly affects the molecule's solubility characteristics and membrane permeability properties [17].

The solubility profile of fenoldopam varies considerably depending on the solvent system employed [14] [15]. In aqueous solutions, fenoldopam demonstrates limited solubility, being characterized as sparingly soluble in water [15]. However, the compound exhibits enhanced solubility in organic solvents, with dimethyl sulfoxide supporting approximately 1 milligram per milliliter, ethanol approximately 0.25 milligrams per milliliter, and dimethylformamide approximately 2 milligrams per milliliter [14] [32].

| Property | Value | Reference Citation |

|---|---|---|

| pKa | 8.12 | [17] |

| Solubility in Water | Sparingly soluble | [15] |

| Solubility in DMSO | ~1 mg/mL | [14] [32] |

| Solubility in Ethanol | ~0.25 mg/mL | [14] [32] |

| Solubility in DMF | ~2 mg/mL | [14] [32] |

| Melting Point | Not determined | [32] |

| Boiling Point (calculated) | 522.6±50.0°C at 760 mmHg | [33] |

| Density (calculated) | 1.4±0.1 g/cm³ | [33] |

| Flash Point (calculated) | 269.9±30.1°C | [33] |

Stability studies have revealed that fenoldopam demonstrates acceptable chemical stability under appropriate storage conditions [16]. When formulated in pharmaceutical preparations, fenoldopam concentrations ranging from 4 to 300 micrograms per milliliter remain physically and chemically stable for 72 hours when stored at 4 degrees Celsius in darkness and at 23 degrees Celsius under ambient fluorescent light exposure [16]. These stability characteristics support the compound's suitability for pharmaceutical formulation and clinical application [16].

The calculated boiling point of fenoldopam is 522.6±50.0 degrees Celsius at 760 millimeters of mercury, indicating high thermal stability [33]. The predicted density of 1.4±0.1 grams per cubic centimeter suggests a relatively compact molecular structure [33]. The flash point is calculated to be 269.9±30.1 degrees Celsius, indicating that the compound does not present significant flammability hazards under normal handling conditions [33].

Structural Comparison with Related Compounds

Fenoldopam belongs to the 1-phenylbenzazepine class of dopamine receptor ligands, sharing structural similarities with several other compounds that target dopamine receptors [8] [24]. Within this chemical class, fenoldopam demonstrates unique structural features that distinguish it from other benzazepine derivatives and contribute to its specific pharmacological profile [8] [24].

| Compound | Structure Type | D₁ Receptor Activity | Key Structural Difference | Clinical Use | Reference Citation |

|---|---|---|---|---|---|

| Fenoldopam | 1-Phenylbenzazepine | Partial agonist | 6-Chloro, 4-hydroxyphenyl | Antihypertensive | [1] [2] [3] |

| SKF-38393 | 1-Phenylbenzazepine | Full agonist | 7,8-Dihydroxy, phenyl | Research tool | [8] [24] |

| SKF-83959 | 1-Phenylbenzazepine (N-methyl) | Partial agonist | N-methyl, 3-methylphenyl | Research tool | [22] [27] |

| Dopamine | Catecholamine | Full agonist | Simple catechol structure | Cardiovascular therapy | [18] [19] |

| SCH-23390 | 1-Phenylbenzazepine | Antagonist | 7-Chloro, 8-hydroxy | Research antagonist | [23] [24] |

| N-Methyl Fenoldopam | 1-Phenylbenzazepine (N-methyl) | Modified selectivity | N-methyl derivative of fenoldopam | Research compound | [21] |

SKF-38393 represents a closely related 1-phenylbenzazepine that differs from fenoldopam primarily in the absence of the 6-chloro substitution and the presence of an unsubstituted phenyl ring at position 1 [8] [24]. Unlike fenoldopam, SKF-38393 functions as a full agonist at dopamine D₁ receptors rather than a partial agonist, demonstrating how subtle structural modifications can dramatically alter functional activity [8] [24]. Both compounds share the critical 7,8-dihydroxy catechol motif essential for dopamine receptor recognition [8] [24].

The comparison with SKF-83959 reveals the impact of nitrogen methylation on the structure-activity relationship [22] [27]. This N-methyl derivative contains a 3-methylphenyl substituent at position 1 and demonstrates partial agonist activity similar to fenoldopam [22] [27]. However, SKF-83959 exhibits different selectivity patterns between dopamine D₁ and D₅ receptor subtypes, illustrating how nitrogen substitution can modulate receptor selectivity [27].

Dopamine, the endogenous neurotransmitter, provides an important structural comparison point due to its simple catecholamine structure [18] [19]. While dopamine activates multiple dopamine receptor subtypes as a full agonist, fenoldopam demonstrates enhanced selectivity for dopamine D₁-like receptors due to its more complex benzazepine structure [18] [19]. The fenoldopam structure can be conceptualized as a conformationally constrained analog of dopamine, where the phenylethylamine chain is incorporated into the rigid benzazepine ring system [8] [24].

SCH-23390 serves as an important comparator compound that demonstrates how structural modifications can convert an agonist structure into an antagonist [23] [24]. This compound features a 7-chloro, 8-hydroxy substitution pattern instead of the 7,8-dihydroxy catechol found in fenoldopam [23] [24]. The replacement of one hydroxyl group with a chlorine atom fundamentally alters the pharmacological activity from agonism to antagonism, highlighting the critical importance of the catechol moiety for agonist activity [23] [24].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.39 (LogP)

2

UNII

Related CAS

67287-54-1 (hydrobromide)

Drug Indication

FDA Label

Mechanism of Action

Other CAS

67227-57-0

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Fructose_1,6-bisphosphate

Biological Half Life

Use Classification

Dates

Dopamine receptor agonists ameliorate bleomycin-induced pulmonary fibrosis by repressing fibroblast differentiation and proliferation

Yong Mou, Juan Liu, Ting Pan, Qi Wang, Kang Miao, Yongjian Xu, Weining Xiong, Jun YuPMID: 33901873 DOI: 10.1016/j.biopha.2021.111500

Abstract

Idiopathic pulmonary fibrosis (IPF) is the most common fatal interstitial lung disease, with limited therapeutic options. The abnormal and uncontrolled differentiation and proliferation of fibroblasts have been confirmed to play a crucial role in driving the pathogenesis of IPF. Therefore, effective and well-tolerated antifibrotic agents that interfere with fibroblasts would be an ideal treatment, but no such treatments are available. Remarkably, we found that dopamine (DA) receptor D1 (D1R) and DA receptor D2 (D2R) were both upregulated in myofibroblasts in lungs of IPF patients and a bleomycin (BLM)-induced mouse model. Then, we explored the safety and efficacy of DA, fenoldopam (FNP, a selective D1R agonist) and sumanirole (SMR, a selective D2R agonist) in reversing BLM-induced pulmonary fibrosis. Further data showed that DA receptor agonists exerted potent antifibrotic effects in BLM-induced pulmonary fibrosis by attenuating the differentiation and proliferation of fibroblasts. Detailed pathway analysis revealed that DA receptor agonists decreased the phosphorylation of Smad2 induced by TGF-β1 in primary human lung fibroblasts (PHLFs) and IMR-90 cells. Overall, DA receptor agonists protected mice from BLM-induced pulmonary fibrosis and may be therapeutically beneficial for IPF patients in a clinical setting.Fenoldopam mesylate for treating psoriasis: A new indication for an old drug

Sindhu Doppalapudi, Anjali Jain, Wahid Khan, Abraham J DombPMID: 31715365 DOI: 10.1016/j.ijpharm.2019.118726

Abstract

Fenoldopam, a highly selective dopamine receptor agonist, is available in clinics as Corlopam™ i.v. for the management of severe hypertension. Recent reports demonstrate its anti-proliferative activity in vitro in a dose dependent manner. However, stability issues of the drug due to its susceptibility to oxidation, pH sensitivity, poor transdermal flux, and the barrier properties of skin present challenges to develop a topical formulation of fenoldopam. The aim of the present study is to suggest a stable topical formulation of fenoldopam for the treatment of psoriasis. Water washable ointment and glycerin-based carbopol anhydrous gel of fenoldopam intended for topical delivery were prepared and evaluated in vitro and in vivo. Results from pH dependent stability studies suggest the necessity to maintain acidic pH in final formulations. The presence of an acidic adjuster in ointment and unneutralised carbopol dispersion of anhydrous gel maintain the desired acidic environment in the formulations. Stability studies of prepared formulations performed for 90 days indicate that the drug remains stable in formulations. In vivo studies demonstrate the applicability of the formulations for better skin penetration, skin compliance, and photosafety. Efficacy studies using an imiquimod induced psoriasis model confirm the promising application of developed fenoldopam topical formulations for psoriasis.Dopamine D

Liang Yang, Ye Yao, Ling Yong, Yaoyao Feng, Hong Su, Qingyu Yao, Junsheng Xue, Wei Lu, Tianyan ZhouPMID: 31242439 DOI: 10.1016/j.ejphar.2019.172499

Abstract

The leading causes of death in breast cancer patients are disease recurrence and metastasis. Growing evidence has suggested that metastasis possibly originates from cancer stem-like cells (CSCs). Previous studies indicated dopamine decreased CSC frequency through activating dopamine Dreceptor pathway. Hence, this study explored the efficacy of two dopamine D

receptor agonists in lung metastasis of breast cancer and the preliminary mechanism. The two dopamine D

receptor agonists, fenoldopam (FEN) and l-stepholidine (l-SPD), performed well in decreasing lung metastasis in 4T1 breast cancer model. And the cGMP in the primary tumor was significantly elevated while cAMP mildly elevated in FEN and l-SPD dosing groups. CSC markers (CD44

/CD24

and ALDH

) and MMP2 in 4T1 primary tumor were repressed after dopamine D

receptor agonist administration while E-cadherin up-regulated. FEN and l-SPD also inhibited cancer stemness and cell motility in vitro, and the inhibitory effects could be reversed by dopamine D

receptor antagonist SCH23390. Besides, FEN impacted the white blood cell increase caused by breast cancer disease showing decreased neutrophils but increased lymphocytes. Drug safety was verified in aspects of body weight, organ index and tissue section. In conclusion, dopamine D

receptor agonists FEN and l-SPD showed efficacy in inhibiting metastasis along with good safety in breast cancer, thus providing an alternative for anti-metastasis therapy in the future. Furthermore, this study also indicates that dopamine D

receptor may be a possible target for metastatic breast cancer treatment and even other cancers at a late stage.

Ligand recognition and allosteric regulation of DRD1-Gs signaling complexes

Peng Xiao, Wei Yan, Lu Gou, Ya-Ni Zhong, Liangliang Kong, Chao Wu, Xin Wen, Yuan Yuan, Sheng Cao, Changxiu Qu, Xin Yang, Chuan-Cheng Yang, Anjie Xia, Zhenquan Hu, Qianqian Zhang, Yong-Hao He, Dao-Lai Zhang, Chao Zhang, Gui-Hua Hou, Huanxiang Liu, Lizhe Zhu, Ping Fu, Shengyong Yang, Daniel M Rosenbaum, Jin-Peng Sun, Yang Du, Lei Zhang, Xiao Yu, Zhenhua ShaoPMID: 33571432 DOI: 10.1016/j.cell.2021.01.028

Abstract

Dopamine receptors, including D1- and D2-like receptors, are important therapeutic targets in a variety of neurological syndromes, as well as cardiovascular and kidney diseases. Here, we present five cryoelectron microscopy (cryo-EM) structures of the dopamine D1 receptor (DRD1) coupled to Gs heterotrimer in complex with three catechol-based agonists, a non-catechol agonist, and a positive allosteric modulator for endogenous dopamine. These structures revealed that a polar interaction network is essential for catecholamine-like agonist recognition, whereas specific motifs in the extended binding pocket were responsible for discriminating D1- from D2-like receptors. Moreover, allosteric binding at a distinct inner surface pocket improved the activity of DRD1 by stabilizing endogenous dopamine interaction at the orthosteric site. DRD1-Gs interface revealed key features that serve as determinants for G protein coupling. Together, our study provides a structural understanding of the ligand recognition, allosteric regulation, and G protein coupling mechanisms of DRD1.Pharmacologic Control of Blood Pressure in Infants and Children

Joseph D Tobias, Aymen Naguib, Janet Simsic, Catherine D KrawczeskiPMID: 32915293 DOI: 10.1007/s00246-020-02448-2

Abstract

Alterations in blood pressure are common during the perioperative period in infants and children. Perioperative hypertension may be the result of renal failure, volume overload, or activation of the sympathetic nervous system. Concerns regarding end-organ effects or postoperative bleeding may mandate regulation of blood pressure. During the perioperative period, various pharmacologic agents have been used for blood pressure control including sodium nitroprusside, nitroglycerin, β-adrenergic antagonists, fenoldopam, and calcium channel antagonists. The following manuscript outlines the commonly used pharmacologic agents for perioperative BP including dosing regimens and adverse effect profiles. Previously published clinical trials are discussed and efficacy in the perioperative period reviewed.Role of dopamine and selective dopamine receptor agonists on mouse ductus arteriosus tone and responsiveness

Stacey L Crockett, Micah Harris, Naoko Boatwright, Rachel L Su, Michael T Yarboro, Courtney D Berger, Elaine L Shelton, Jeff Reese, Jeffrey L SegarPMID: 31816622 DOI: 10.1038/s41390-019-0716-x

Abstract

Indomethacin treatment for patent ductus arteriosus (PDA) is associated with acute kidney injury (AKI). Fenoldopam, a dopamine (DA) DA-like receptor agonist dilates the renal vasculature and may preserve renal function during indomethacin treatment. However, limited information exists on DA receptor-mediated signaling in the ductus and fenoldopam may prevent ductus closure given its vasodilatory nature.

DA receptor expression in CD-1 mouse vessels was analyzed by qPCR and immunohistochemistry. Concentration-response curves were established using pressure myography. Pretreatment with SCH23390 (DA

-like receptor antagonist), phentolamine (α -adrenergic receptor antagonist) or indomethacin addressed mechanisms for DA-induced changes. Fenoldopam's effects on postnatal ductus closure were evaluated in vivo.

DA

receptors were expressed equally in ductus and aorta. High-dose DA induced modest vasoconstriction under newborn O

conditions. Phentolamine inhibited DA-induced constriction, while SCH23390 augmented constriction, consistent with a vasodilatory role for DA

receptors. Despite this, fenoldopam had little effect on ductus tone nor indomethacin- or O

-induced constriction and did not impair postnatal closure in vivo.

DA receptors are present in the ductus but have limited physiologic effects. DA-induced ductus vasoconstriction is mediated via α-adrenergic pathways. The absence of DA

-mediated impairment of ductus closure supports the study of potential role for fenoldopam during PDA treatment.

Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury

Annalisa Noce, Giulia Marrone, Valentina Rovella, Andrea Busca, Caterina Gola, Michele Ferrannini, Nicola Di DanielePMID: 31038062 DOI: 10.2174/1389201020666190417124711

Abstract

Fenoldopam mesylate is a selective agonist of DA-1 receptors. It is currently used for the in-hospital treatment of severe hypertension. DA-1 receptors have high density in renal parenchyma and for this reason, a possible reno-protective role of Fenoldopam mesylate was investigated.We examined all studies regarding the role of Fenoldopam mesylate in Acute Kidney Injury (AKI); particularly, those involving post-surgical patients, intensive care unit patients and contrastinduced nephropathy.

Fenoldopam mesylate was found to be effective in reducing the onset of postoperative AKI, when used before the development of the kidney damage. Positive results were also obtained in the management of intensive care unit patients with AKI, although the clinical studies investigated were few and conducted on small samples.

Conflicting results were achieved in contrast-induced nephropathy.

Instantaneous depolarization of T cells via dopamine receptors, and inhibition of activated T cells of Psoriasis patients and inflamed human skin, by D1-like receptor agonist: Fenoldopam

Aviad Keren, Amos Gilhar, Yehuda Ullmann, Marina Zlotkin-Frušić, Yoram Soroka, Abraham J Domb, Mia LevitePMID: 31424569 DOI: 10.1111/imm.13109

Abstract

Activated T cells are pathological in various autoimmune and inflammatory diseases including Psoriasis, and also in graft rejection and graft-versus-host-disease. In these pathological conditions, selective silencing of activated T cells through physiological receptors they express remains a clinical challenge. In our previous studies we found that activation of dopamine receptors (DRs) in resting human T cells activates these cells, and induces by itself many beneficial T cell functions. In this study, we found that normal human T cells express all types of DRs, and that expression of D1R, D4R and D5R increases profoundly after T cell receptor (TCR) activation. Interestingly, DR agonists shift the membrane potential (V) of both resting and activated human T cells, and induces instantaneous T cell depolarization within 15 seconds only. Thus, activation of DRs in T cells depolarize these immune cells, alike activation of DRs in neural cells. The skin of Psoriasis patients contains 20-fold more D1R

T cells than healthy human skin. In line with that, 25-fold more D1R

T cells are present in Psoriasis humanized mouse model. Highly selective D1-like receptor agonists, primarily Fenoldopam (Corlopam) - a D1-like receptor agonist and a drug used in hypertension, induced the following suppressive effects on activated T cells of Psoriasis patients: reduced chemotactic migration towards the chemokine SDF-1/CXCL12; reduced dramatically the secretion of eight cytokines: tumor necrosis factor-α, interferon-γ, interleukin-1β (IL-1β), IL-2, IL-4, IL-6, IL-8 and IL-10; and reduced three T cell activation proteins/markers: CD69, CD28 and IL-2. Next, we invented a novel topical/dermal Fenoldopam formulation, allowing it to be spread on, and providing prolonged and regulated release in, diseased skin. Our novel topical/dermal Fenoldopam: reduced secretion of the eight cytokines by activated human T cells; reduced IL-1β and IL-6 secretion by human lipopolysaccharide-inflamed skin; eliminated preferentially >90% of live and large/proliferating human T cells. Together, our findings show for the first time that both resting and activated T cells are depolarized instantaneously via DRs, and that targeting D1-like receptors in activated T cells and inflamed human skin by Fenoldopam, in Psoriasis, and potentially in other T cell-mediated diseases, could be therapeutic. Validation in vivo is required.

Role of Thioredoxin 1 in Impaired Renal Sodium Excretion of hD

Shaoxiong Wang, Xiaorong Tan, Peng Chen, Shuo Zheng, Hongmei Ren, Jin Cai, Lin Zhou, Pedro A Jose, Jian Yang, Chunyu ZengPMID: 30957627 DOI: 10.1161/JAHA.119.012192

Abstract

Background Dopamine Dreceptor (D

R) plays an important role in the maintenance of blood pressure by regulating renal sodium transport. Our previous study found that human D

R mutant F173L transgenic ( hD

R

-TG) mice are hypertensive. In the present study, we aimed to investigate the mechanisms causing this renal D

R dysfunction in hD

R

-TG mice. Methods and Results Compared with wild-type D

R-TG ( hD

R

-TG) mice, hD

R

-TG mice have higher blood pressure, lower basal urine flow and sodium excretion, and impaired agonist-mediated natriuresis and diuresis. Enhanced reactive oxygen species production in hD

R

-TG mice is caused, in part, by decreased expression of antioxidant enzymes, including thioredoxin 1 (Trx1). Na

-K

-ATPase activity is increased in mouse renal proximal tubule cells transfected with hD

R

, but is normalized by treatment with exogenous recombinant human Trx1 protein. Regulation of Trx1 by D

R occurs by the phospholipase C/ protein kinase C (PKC) pathway because upregulation of Trx1 expression by D

R does not occur in renal proximal tubule cells from D

R knockout mice in the presence of a phospholipase C or PKC inhibitor. Fenoldopam, a D

R and D

R agonist, stimulates PKC activity in primary renal proximal tubule cells of hD5R

-TG mice, but not in those of hD

R

-TG mice. Hyperphosphorylation of hD

R

and its dissociation from Gαs and Gαq are associated with impairment of D

R-mediated inhibition of Na

-K

-ATPase activity in hD

R

-TG mice. Conclusions These suggest that hD

R

increases blood pressure, in part, by decreasing renal Trx1 expression and increasing reactive oxygen species production. Hyperphosphorylation of hD

R

, with its dissociation from Gαs and Gαq, is the key factor in impaired D

R function of hD

R

-TG mice.

Ciliotherapy: Remote Control of Primary Cilia Movement and Function by Magnetic Nanoparticles

Rajasekharreddy Pala, Ashraf M Mohieldin, Rinzhin T Sherpa, Sarmed H Kathem, Kiumars Shamloo, Zhongyue Luan, Jing Zhou, Jian-Guo Zheng, Amir Ahsan, Surya M NauliPMID: 30860808 DOI: 10.1021/acsnano.9b00033

Abstract

Patients with polycystic kidney disease (PKD) are characterized with uncontrolled hypertension. Hypertension in PKD is a ciliopathy, an abnormal function and/or structure of primary cilia. Primary cilia are cellular organelles with chemo and mechanosensory roles. In the present studies, we designed a cilia-targeted (CT) delivery system to deliver fenoldopam specifically to the primary cilia. We devised the iron oxide nanoparticle (NP)-based technology for ciliotherapy. Live imaging confirmed that the CT-FeO

-NPs specifically targeted primary cilia in cultured cells in vitro and vascular endothelia in vivo. Importantly, the CT-Fe

O

-NPs enabled the remote control of the movement and function of a cilium with an external magnetic field, making the nonmotile cilium exhibit passive movement. The ciliopathic hearts displayed hypertrophy with compromised functions in left ventricle pressure, stroke volume, ejection fraction, and overall cardiac output because of prolonged hypertension. The CT-Fe

O

-NPs significantly improved cardiac function in the ciliopathic hypertensive models, in which the hearts also exhibited arrhythmia, which was corrected with the CT-Fe

O

-NPs. Intraciliary and cytosolic Ca

were increased when cilia were induced with fluid flow or magnetic field, and this served as a cilia-dependent mechanism of the CT-Fe

O

-NPs. Fenoldopam-alone caused an immediate decrease in blood pressure, followed by reflex tachycardia. Pharmacological delivery profiles confirmed that the CT-Fe

O

-NPs were a superior delivery system for targeting cilia more specifically, efficiently, and effectively than fenoldopam-alone. The CT-Fe

O

-NPs altered the mechanical properties of nonmotile cilia, and these nano-biomaterials had enormous clinical potential for ciliotherapy. Our studies further indicated that ciliotherapy provides a possibility toward personalized medicine in ciliopathy patients.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5